molecular formula C12H9ClN2O2 B13126718 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid

2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid

Cat. No.: B13126718
M. Wt: 248.66 g/mol
InChI Key: RZGJTQBFKBMVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid is a complex organic compound that features a unique structure with two pyridine rings and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as palladium-catalyzed cross-coupling reactions are often employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and acetic acid analogs, such as:

Uniqueness

What sets 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid apart is its unique structure, which combines two pyridine rings with a chloro substituent. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-(2-chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-12-8(6-11(16)17)3-4-10(15-12)9-2-1-5-14-7-9/h1-5,7H,6H2,(H,16,17)

InChI Key

RZGJTQBFKBMVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.